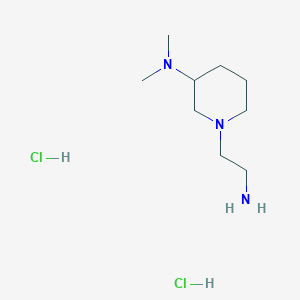
1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an aminoethyl group attached to the piperidine ring, along with two methyl groups on the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
Diethylenetriamine: Another polyamine with similar structural features but different functional groups.
Triethylenetetramine: A related compound used as a copper chelator in medical applications.
Uniqueness
1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride is unique due to its specific piperidine ring structure and the presence of both aminoethyl and dimethyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
生物活性
1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride is a synthetic compound with significant relevance in pharmaceutical research. Its molecular formula is C₉H₁₈Cl₂N₂, characterized by a piperidine ring that features a dimethylamino group and an aminoethyl chain. This structure enhances its biological activity, making it valuable in the development of various therapeutic agents, particularly those targeting neurological and psychiatric disorders.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It acts as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Notably, it has been identified as an intermediate in synthesizing Janus kinase inhibitors, which are crucial for treating autoimmune diseases and certain cancers.
Biological Applications
This compound has been studied for its potential applications in several areas:
- Pharmaceutical Development : It serves as a key intermediate in synthesizing bioactive molecules, particularly those aimed at inflammatory and autoimmune conditions.
- Enzyme Inhibition : The compound has shown promise as an inhibitor for enzymes involved in inflammatory pathways, making it a candidate for further pharmacological optimization.
- Neuroscience : Its interactions with neurotransmitter systems suggest potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Study | Biological Target | Activity | Reference |
|---|---|---|---|
| Study 1 | Janus Kinase | Inhibition | |
| Study 2 | Enzymes (Inflammation) | Modulation | |
| Study 3 | Neurotransmitter Systems | Potential Treatment |
Detailed Research Findings
- Janus Kinase Inhibitors : Research indicates that this compound plays a significant role as an intermediate in the synthesis of Janus kinase inhibitors. These inhibitors have been shown to effectively modulate immune responses and are being explored for their efficacy in treating conditions like rheumatoid arthritis and certain cancers.
- Interaction with Biological Targets : Interaction studies have demonstrated that this compound exhibits a high binding affinity to various biological targets, particularly those involved in inflammatory signaling pathways. This binding affinity is critical for understanding its therapeutic potential and optimizing its pharmacological profile.
- Comparative Analysis with Similar Compounds : The compound's structural similarities with other piperidine derivatives enhance its biological activity. For instance, when compared to N,N-Dimethylpiperidin-3-amine dihydrochloride and 1-Benzyl-N,N-dimethylpiperidin-3-amine, the aminoethyl substitution significantly improves its interaction with target proteins.
属性
分子式 |
C9H23Cl2N3 |
|---|---|
分子量 |
244.20 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H21N3.2ClH/c1-11(2)9-4-3-6-12(8-9)7-5-10;;/h9H,3-8,10H2,1-2H3;2*1H |
InChI 键 |
WYQYJYPDPOUJDD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CCCN(C1)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















